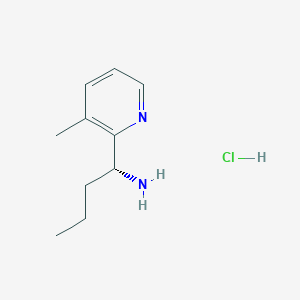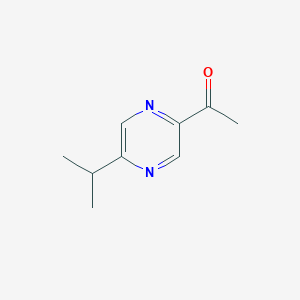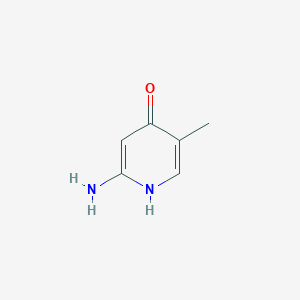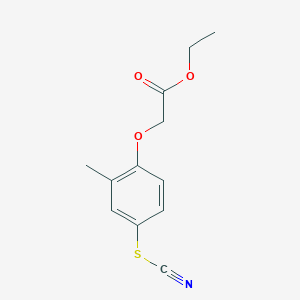
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features a unique structure with an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methoxybenzaldehyde and ®-1-amino-2-propanol.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield alcohols or amines.
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium fluoride
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Pharmacology: Research focuses on its biological activity and potential therapeutic effects, including its role as an enzyme inhibitor or receptor agonist.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, enzyme activity, or receptor binding, leading to various biological effects such as inhibition of cell proliferation or modulation of neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(5-fluoro-3-ethoxyphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H14FNO2 |
|---|---|
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI-Schlüssel |
VZQRSSRWMFLQMF-LDWIPMOCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC(=CC(=C1)F)OC)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)F)OC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


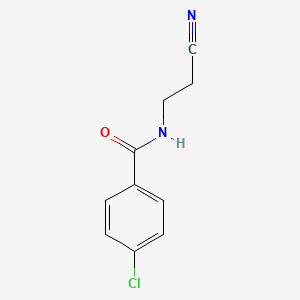
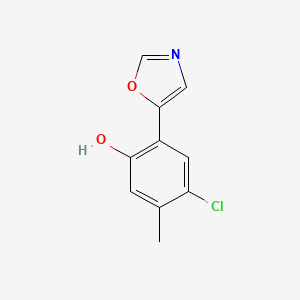
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13041314.png)
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)
![(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041328.png)
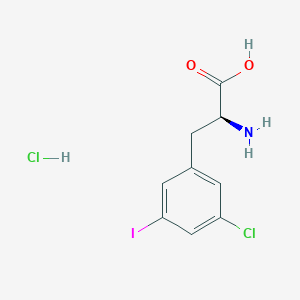
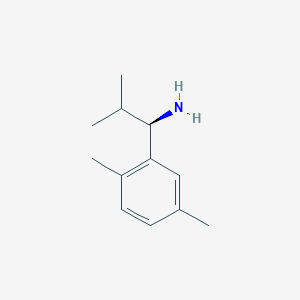
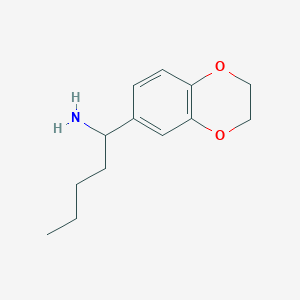
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041343.png)
